molecular formula C9H6N4O B15122782 (3-Pyridin-3-yl-[1,2,4]oxadiazol-5-yl)-acetonitrile

(3-Pyridin-3-yl-[1,2,4]oxadiazol-5-yl)-acetonitrile

Cat. No.: B15122782
M. Wt: 186.17 g/mol
InChI Key: PJCJDOLGEJKYOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Pyridin-3-yl-[1,2,4]oxadiazol-5-yl)-acetonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-pyridinecarboxylic acid hydrazide with cyanogen bromide under basic conditions to form the oxadiazole ring . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Pyridin-3-yl-[1,2,4]oxadiazol-5-yl)-acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted oxadiazoles with various functional groups.

Scientific Research Applications

(3-Pyridin-3-yl-[1,2,4]oxadiazol-5-yl)-acetonitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Pyridin-3-yl-[1,2,4]oxadiazol-5-yl)-acetonitrile stands out due to its unique combination of the pyridine and oxadiazole rings, which confer distinct electronic properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H6N4O

Molecular Weight

186.17 g/mol

IUPAC Name

2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)acetonitrile

InChI

InChI=1S/C9H6N4O/c10-4-3-8-12-9(13-14-8)7-2-1-5-11-6-7/h1-2,5-6H,3H2

InChI Key

PJCJDOLGEJKYOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NOC(=N2)CC#N

Origin of Product

United States

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